3-methyl-N'-(2-methylbenzylidene)benzohydrazide
Overview
Description
3-methyl-N'-(2-methylbenzylidene)benzohydrazide, also known as MMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMH is a hydrazide derivative that has been synthesized using different methods. It has been widely studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is not fully understood, but it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane.
Biochemical and Physiological Effects
3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been shown to have different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that 3-methyl-N'-(2-methylbenzylidene)benzohydrazide can induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of different enzymes, such as catalase and superoxide dismutase. In vivo studies have shown that 3-methyl-N'-(2-methylbenzylidene)benzohydrazide can cause liver and kidney damage at high doses.
Advantages and Limitations for Lab Experiments
3-methyl-N'-(2-methylbenzylidene)benzohydrazide has several advantages for lab experiments, including its low cost, easy synthesis, and wide availability. However, it also has some limitations, such as its low solubility in water and some organic solvents. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is also unstable in acidic and basic conditions, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, including:
1. Studying the mechanism of action of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide in different cell types and organisms.
2. Investigating the potential use of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide as an antibacterial and antifungal agent.
3. Developing new methods for the synthesis of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide and its derivatives.
4. Studying the potential use of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide in material science, such as for the synthesis of metal oxide nanoparticles.
5. Exploring the potential use of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide in agriculture as a herbicide.
Conclusion
In conclusion, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. There are several future directions for research on 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, which can lead to the development of new drugs, materials, and technologies.
Scientific Research Applications
3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been shown to have herbicidal activity against different weed species. In material science, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been used as a precursor for the synthesis of metal oxide nanoparticles.
properties
IUPAC Name |
3-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-5-9-14(10-12)16(19)18-17-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDAXUYPFZEIEZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416347 | |
Record name | AC1NSDJE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-(2-methylbenzylidene)benzohydrazide | |
CAS RN |
5321-91-5 | |
Record name | AC1NSDJE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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